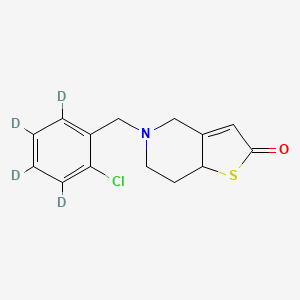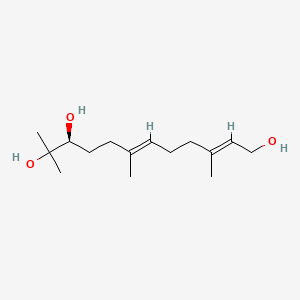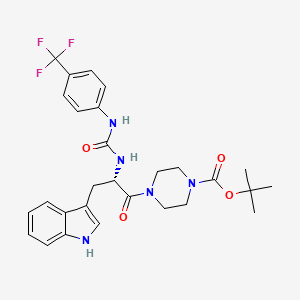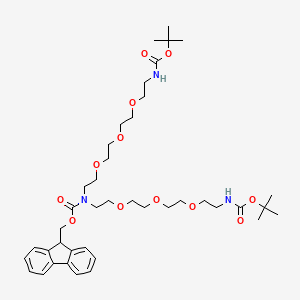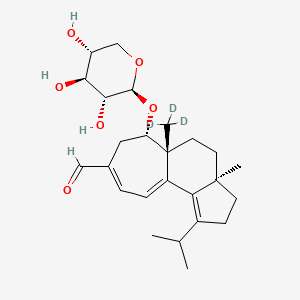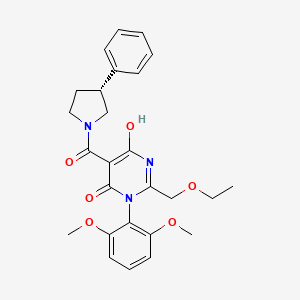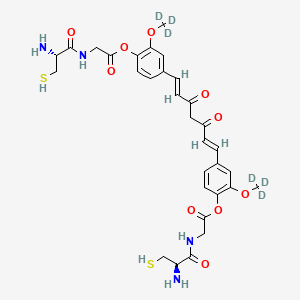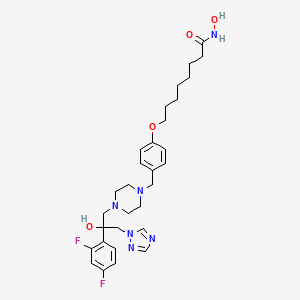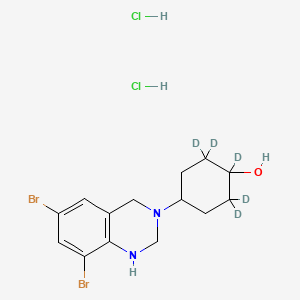
Ambroxol Cyclic Impurity-d5 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ambroxol Cyclic Impurity-d5 (dihydrochloride) is a deuterated form of Ambroxol Cyclic Impurity, which is a metabolite and impurity of the bronchosecretolytic drug, Ambroxol. This compound is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling. The molecular formula of Ambroxol Cyclic Impurity-d5 (dihydrochloride) is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .
準備方法
The synthesis of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Ambroxol Cyclic Impurity. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Cyclization: Formation of the cyclic structure through intramolecular reactions.
Halogenation: Introduction of bromine atoms into the cyclic structure.
Hydrochloride Formation: Conversion of the compound into its dihydrochloride salt form.
The reaction conditions for each step may vary, but they generally involve the use of deuterated reagents, catalysts, and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
化学反応の分析
Ambroxol Cyclic Impurity-d5 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ambroxol Cyclic Impurity-d5 (dihydrochloride) has several scientific research applications, including:
Proteomics: Used as a biochemical tool in proteomics research to study protein structures and functions.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to trace metabolic pathways and study reaction mechanisms.
Chemical Identification: Utilized as a chemical reference for qualitative and quantitative analysis in various research fields.
Environmental Studies: Applied in environmental research to study the behavior and fate of deuterated compounds in different environments.
作用機序
The mechanism of action of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves its interaction with molecular targets and pathways similar to those of Ambroxol. The compound may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific research context and experimental conditions .
類似化合物との比較
Ambroxol Cyclic Impurity-d5 (dihydrochloride) can be compared with other similar compounds, such as:
Ambroxol Cyclic Impurity: The non-deuterated form of the compound, which lacks the deuterium atoms.
Ambroxol: The parent compound, which is a bronchosecretolytic drug used to treat respiratory conditions.
Other Deuterated Compounds: Similar deuterated compounds used in stable isotope labeling and research applications.
The uniqueness of Ambroxol Cyclic Impurity-d5 (dihydrochloride) lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability .
特性
分子式 |
C14H20Br2Cl2N2O |
|---|---|
分子量 |
468.1 g/mol |
IUPAC名 |
1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C14H18Br2N2O.2ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;;/h5-6,11-12,17,19H,1-4,7-8H2;2*1H/i3D2,4D2,12D;; |
InChIキー |
CLCZRFDYWIGODR-HYKZTMDQSA-N |
異性体SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H].Cl.Cl |
正規SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



